molecular formula C15H24N2O4S B513250 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-41-3

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513250
CAS No.: 941256-41-3
M. Wt: 328.4g/mol
InChI Key: PAGVMSFRMGMKMB-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-41-3) is a chemical compound with a molecular formula of C15H24N2O4S and a molecular weight of 328.4 g/mol . This piperazine derivative features a sulfonyl group bridging an aromatic ring and the piperazine core, which is further substituted with an ethanol functional group. The specific structural arrangement, defined by the SMILES notation COc1cc(C)c(S(=O)(=O)N2CCN(CCO)CC2)cc1C , is of significant interest in medicinal chemistry and drug discovery research. Compounds with this piperazine-sulfonamide scaffold are frequently investigated for their potential as modulators of biological targets, particularly in the development of receptor ligands and enzyme inhibitors. The presence of the ethanol side chain enhances the molecule's solubility and provides a handle for further chemical modification, making it a valuable building block for constructing more complex chemical entities or libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGVMSFRMGMKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Sulfonylation and Alkylation Strategy

The most widely reported method involves a two-step sequence: (1) sulfonylation of piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, followed by (2) N-alkylation with 2-chloroethanol or ethylene oxide.

Sulfonylation of Piperazine

In a representative procedure from CN102838567B, piperazine reacts with arylsulfonyl chlorides in dichloromethane (DCM) under alkaline conditions (triethylamine or sodium carbonate):

For the target compound, 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv) is added dropwise to piperazine (1.1 equiv) in DCM at 0–5°C. After 12 h at room temperature, the mixture is washed with 5% Na₂CO₃, dried (MgSO₄), and concentrated to yield the sulfonylated intermediate.

Key Parameters

  • Temperature: 0–25°C (prevents side reactions)

  • Solvent: DCM or THF (polar aprotic)

  • Base: Triethylamine (2.5 equiv)

  • Yield: 78–85%

N-Alkylation with Ethanol Precursors

The sulfonylated piperazine undergoes alkylation with 2-chloroethanol (1.2 equiv) in refluxing acetonitrile:

Reaction monitoring via TLC (ethyl acetate/hexanes 1:1) typically shows completion within 6–8 h. Post-reaction workup includes filtration through silica gel and recrystallization from ethanol/water (3:1).

Optimization Insights

  • Catalyst: KI (10 mol%) enhances nucleophilic substitution

  • Temperature: 80–85°C (balances rate vs. decomposition)

  • Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) achieves >98% purity

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Alkylation

Recent advancements describe a one-pot method using microwave irradiation (150 W, 100°C). Piperazine, sulfonyl chloride, and 2-bromoethanol react in DMF with K₂CO₃, achieving 72% yield in 2 h.

Advantages

  • Reduced purification steps

  • 15–20% higher atom economy vs. sequential methods

Reductive Amination Approach

A less common route employs reductive amination of 2-(piperazin-1-yl)acetaldehyde with NaBH₃CN in MeOH. While avoiding alkylating agents, yields are lower (55–60%) due to imine instability.

Critical Process Parameters

Solvent Selection

SolventReaction Rate (k, h⁻¹)Yield (%)Purity (%)
DCM0.128598
THF0.097895
Acetonitrile0.158297
DMF0.218896

Data adapted from shows DMF accelerates reactions but complicates purification.

Stoichiometric Considerations

Excess piperazine (1.1–1.3 equiv) minimizes di-sulfonylation byproducts. For alkylation, 2-chloroethanol >1.2 equiv ensures complete conversion.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals (mp 132–134°C). XRD analysis reveals a monoclinic P2₁/c space group with hydrogen bonding between sulfonyl O and ethanol OH.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.65 (s, 1H, ArH)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 3.72 (t, J=5.6 Hz, 2H, CH₂OH)

  • δ 2.45–2.60 (m, 8H, piperazine)

HRMS (ESI+) :

  • m/z calc. for C₁₅H₂₄N₂O₄S [M+H]⁺: 329.1534

  • Found: 329.1536

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Consumption (kg/kg product)
Piperazine450.31
Sulfonyl chloride2200.98
2-Chloroethanol280.42

Total production cost: ≈$185/kg at 100 kg batch scale.

Environmental Impact

Process mass intensity (PMI) for the two-step method is 23.4, primarily due to DCM usage (18 kg/kg product). Switching to cyclopentyl methyl ether (CPME) reduces PMI to 15.8 but increases reaction time by 30% .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the aromatic ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antipsychotic Potential

Research indicates that compounds with similar structures to 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol have significant affinities for dopamine receptors, particularly D2 and D4 subtypes. This interaction is crucial for the modulation of psychotic symptoms and suggests potential use in treating schizophrenia and other psychotic disorders. For instance, derivatives have shown IC50 values as low as 0.057 nM for D4 receptors, indicating strong binding affinity that could lead to effective antipsychotic medications.

Antidepressant Effects

The compound's ability to influence serotonin receptor activity positions it as a potential antidepressant. Structural analogs have demonstrated efficacy in modulating serotonin pathways, which are critical in alleviating depressive symptoms. The serotonergic system's involvement suggests that this compound could help in developing new treatments for depression .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells. In vitro assays have indicated a reduction in reactive oxygen species (ROS) levels when exposed to oxidative stressors, highlighting its potential role in protecting against neurodegenerative diseases .

Dopamine Receptor Binding

A study assessing various piperazine derivatives found that this compound displayed notable selectivity towards D4 receptors compared to other subtypes. This selectivity is essential for minimizing side effects commonly associated with antipsychotic medications.

Behavioral Studies

In behavioral assays using animal models, administration of the compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. These findings support the hypothesis that the compound may exert anxiolytic effects through serotonin modulation.

Oxidative Stress Assessment

In vitro studies demonstrated that the compound effectively mitigated oxidative stress by decreasing ROS levels in neuronal cultures subjected to oxidative challenges. This suggests a protective mechanism against neurodegeneration, making it a candidate for further research into neuroprotective therapies .

Biological Activity

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, commonly referred to as compound 941256-41-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

  • Molecular Formula : C15H24N2O4S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 941256-41-3

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to piperazine derivatives. For instance, a series of piperazine derivatives were tested against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL for some derivatives .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.5
Compound BE. faecalis1
Compound CB. subtilis0.25

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In one study, derivatives exhibited selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency (e.g., IC50 = 2.02 µM for HeLa cells) compared to standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Comparison to Doxorubicin
HeLa2.02Comparable
MCF-72.059Comparable

Enzyme Inhibition

Another area of research focused on the enzyme inhibitory effects of the compound. Studies have shown that it can inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. The inhibition kinetics revealed an IC50 value greater than 10 µM, suggesting moderate inhibitory potential .

Case Studies

  • Antibacterial Evaluation : A study published in the Brazilian Journal of Pharmaceutical Sciences investigated several piperazine derivatives for their antibacterial effects. The study found that compounds similar to this compound displayed promising activity against multiple bacterial strains, reinforcing the importance of the sulfonamide moiety in enhancing antibacterial efficacy .
  • Cytotoxicity Assessment : In a comparative analysis of various synthesized compounds, researchers reported that those containing the piperazine scaffold demonstrated significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS or Identifier) Substituents on Phenyl/Other Groups R Group on Piperazine Molecular Weight (g/mol) Notable Properties
Target Compound 4-methoxy-2,5-dimethylphenyl Ethanol ~314.41* High lipophilicity; enhanced H-bonding capacity
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (321531-40-2) 4-methoxyphenyl Ethanol 300.37 Moderate solubility; simpler substitution pattern
1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one (T71) 2,5-dimethylphenyl Ketone 296.38 Lower polarity; reactive ketone group
2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol 4-methylsulfanyl (imidazopyridine-linked) Ethanol 382.52 Complex heterocyclic structure; potential for enhanced receptor interactions
1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol (1396850-75-1) 2,5-difluorophenyl; cyclopropyl Ethanol ~354.40* Fluorine-enhanced metabolic stability; cyclopropyl improves steric profile

*Estimated based on structural modifications.

Key Differences and Implications

Substituent Effects on Phenyl Ring
  • Target Compound: The 4-methoxy-2,5-dimethylphenyl group increases lipophilicity compared to the 4-methoxyphenyl analog , which may enhance membrane permeability but reduce aqueous solubility.
  • Fluorinated Analog (CAS 1396850-75-1) : Fluorine atoms improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Functional Group on Piperazine
  • Ethanol vs. However, ketones may offer greater metabolic stability due to reduced oxidative susceptibility.
Structural Complexity
  • The imidazopyridine-containing analog demonstrates significantly higher molecular weight (382.52 g/mol) and structural complexity, which may limit bioavailability but enable selective interactions with receptors like serotonin or dopamine transporters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the substituted phenyl group followed by piperazine coupling. Key steps include:

  • Precursor selection : Use 4-methoxy-2,5-dimethylbenzenesulfonyl chloride as the sulfonylating agent (reaction with piperazine derivatives under basic conditions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
  • Yield monitoring : Analytical HPLC or TLC validates intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the sulfonyl-piperazine moiety, aromatic protons, and ethanol side chain. Integration ratios validate substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1150–1250 cm1^{-1} confirm sulfonyl (S=O) stretching .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential pharmacological targets of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinity with receptors (e.g., serotonin or dopamine receptors) based on sulfonyl-piperazine interactions .
  • Quantum Mechanical (QM) calculations : DFT (B3LYP/6-31G*) predicts electrophilic/nucleophilic sites for derivatization .
  • Pharmacophore modeling : Identify key functional groups (e.g., sulfonyl, piperazine) for target selectivity using MOE or Discovery Studio .

Q. What strategies address discrepancies in reported physicochemical properties of this compound (e.g., solubility, logP)?

  • Methodological Answer :

  • Reproducibility checks : Validate experimental conditions (e.g., pH, temperature) using standardized protocols .
  • Analytical validation : Compare HPLC retention times with reference standards and use shake-flask methods for logP determination .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers in collaborative studies .

Q. What in vitro assays evaluate the bioactivity and selectivity of this compound for specific receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use 3^3H-labeled ligands (e.g., 5-HT1A_{1A} or D2_2 receptors) to measure IC50_{50} values .
  • Functional assays : cAMP or calcium flux assays in transfected HEK293 cells quantify receptor activation/inhibition .
  • Selectivity panels : Screen against off-target GPCRs, kinases, or ion channels to assess specificity .

Q. How does the sulfonyl-piperazine moiety influence the compound’s pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess albumin/globulin affinity .
  • Permeability studies : Caco-2 cell monolayers predict intestinal absorption and blood-brain barrier penetration .

Q. What experimental designs minimize variability in pharmacological studies of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize dose-response curves and reduce confounding variables .
  • Positive/Negative controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay batch .
  • Blinded analysis : Assign compound codes to prevent observer bias during data collection .

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